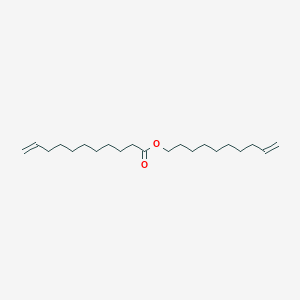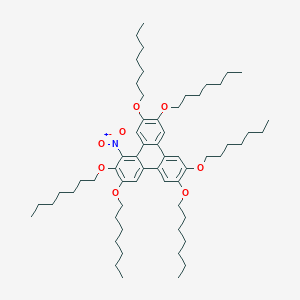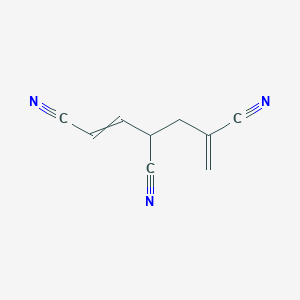![molecular formula C17H16N2O4 B14258647 2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)- CAS No. 189350-25-2](/img/structure/B14258647.png)
2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications .
Méthodes De Préparation
The synthesis of 2-oxazolidinone derivatives typically involves the reaction of isocyanates with epoxides. A common method employs bifunctional phase-transfer catalysts to facilitate the [3 + 2] coupling reaction, yielding 2-oxazolidinones in high yields under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
2-Oxazolidinone derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Oxazolidinone derivatives have broad applications in scientific research. They are extensively studied for their antibacterial properties, particularly against Gram-positive bacteria. These compounds are also investigated for their potential anticancer, anti-inflammatory, and antituberculosis activities . In addition, they serve as chiral auxiliaries in stereoselective transformations in organic synthesis .
Mécanisme D'action
The mechanism of action of 2-oxazolidinone derivatives involves the inhibition of bacterial protein synthesis. These compounds bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This unique mechanism makes them effective against multidrug-resistant bacteria.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-oxazolidinone include linezolid, tedizolid, and radezolid. These compounds share the oxazolidinone core structure but differ in their substituents, which can affect their pharmacological properties and efficacy. For instance, linezolid and tedizolid are well-known for their antibacterial activity, while radezolid is under investigation for its potential enhanced efficacy .
Propriétés
Numéro CAS |
189350-25-2 |
|---|---|
Formule moléculaire |
C17H16N2O4 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
(4S)-3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H16N2O4/c20-17-19(16(12-23-17)14-9-5-2-6-10-14)15(11-18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
Clé InChI |
TXXQPNWGTWILFL-HZPDHXFCSA-N |
SMILES isomérique |
C1[C@@H](N(C(=O)O1)[C@H](C[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(N(C(=O)O1)C(C[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


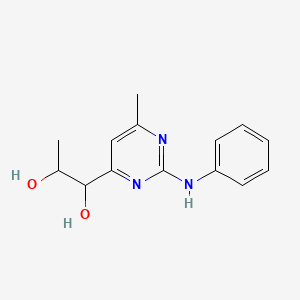

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)

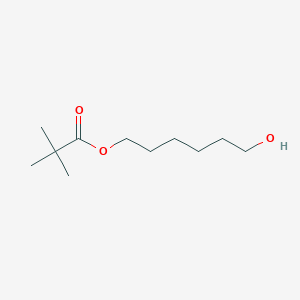
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
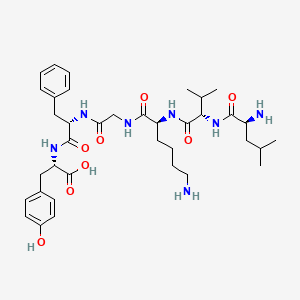
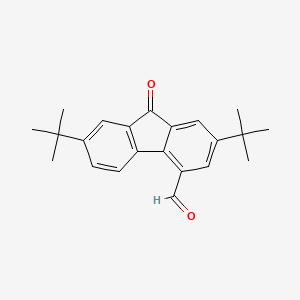
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
